
2,5-bis(4-methylphenyl)terephthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis(4-methylphenyl)terephthalaldehyde is an organic compound with the chemical formula C22H18O2. It is known for its white to light yellow crystalline solid form and distinctive aromatic odor . This compound is used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
2,5-bis(4-methylphenyl)terephthalaldehyde can be synthesized through the reaction of terephthalic anhydride with 4-methylphenylboronic acid under suitable conditions . This reaction typically involves the use of a catalyst and specific temperature and pressure conditions to ensure optimal yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments to scale and efficiency.
Analyse Chemischer Reaktionen
2,5-bis(4-methylphenyl)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-bis(4-methylphenyl)terephthalaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,5-bis(4-methylphenyl)terephthalaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context of its use, such as in chemical synthesis or biological studies. Detailed mechanisms are still under investigation and may involve complex biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2,5-bis(4-methylphenyl)terephthalaldehyde can be compared with other similar compounds such as:
- 2,5-bis(4-methoxyphenyl)terephthalaldehyde
- 2,5-bis(4-chlorophenyl)terephthalaldehyde
These compounds share similar structural frameworks but differ in their substituents, leading to variations in their chemical properties and applications
Eigenschaften
CAS-Nummer |
850859-98-2 |
|---|---|
Molekularformel |
C22H18O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2,5-bis(4-methylphenyl)terephthalaldehyde |
InChI |
InChI=1S/C22H18O2/c1-15-3-7-17(8-4-15)21-11-20(14-24)22(12-19(21)13-23)18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
InChI-Schlüssel |
RYQZTNLIQGCTKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2C=O)C3=CC=C(C=C3)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)
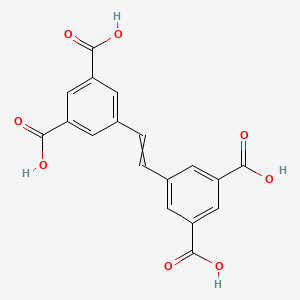
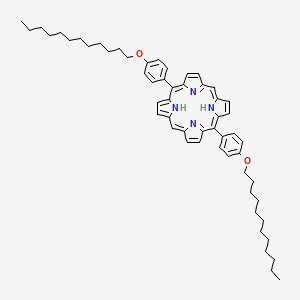
![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)


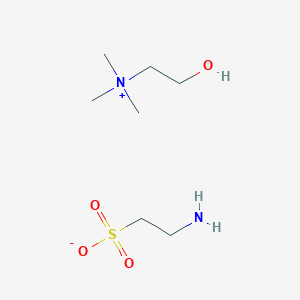
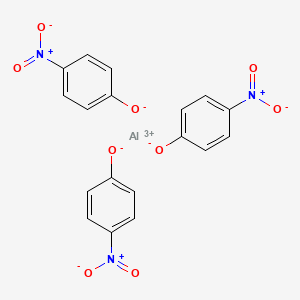


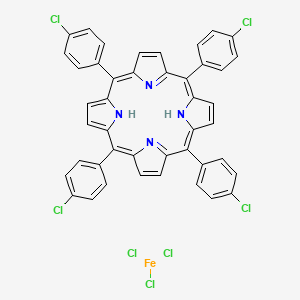
![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)
